![molecular formula C6H10ClN B14464125 2-Chloro-2-azabicyclo[2.2.1]heptane CAS No. 66399-05-1](/img/structure/B14464125.png)
2-Chloro-2-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-azabicyclo[221]heptane is a bicyclic compound that contains a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentene with a nitrogen-containing reagent under specific conditions. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the use of SmI2-mediated cascade reactions, which include spirocyclization and rearrangement steps to form the desired bicyclic framework .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitrogen atom and other functional groups in the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, SmI2, and various electrophilic reagents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions may produce oxygenated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s properties can be exploited in the design of new materials with specific functionalities
Wirkmechanismus
The mechanism of action of 2-Chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Norbornane: A bicyclic hydrocarbon with a similar carbon skeleton but without the nitrogen atom.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
66399-05-1 |
|---|---|
Molekularformel |
C6H10ClN |
Molekulargewicht |
131.60 g/mol |
IUPAC-Name |
2-chloro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2 |
InChI-Schlüssel |
SZDCMBCVSXMYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CN2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



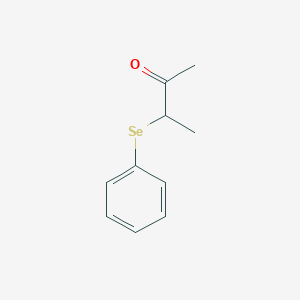

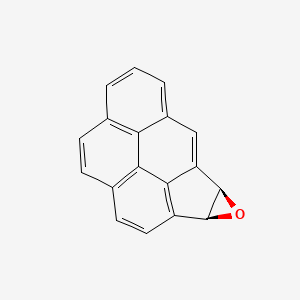
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
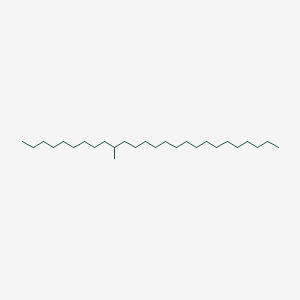
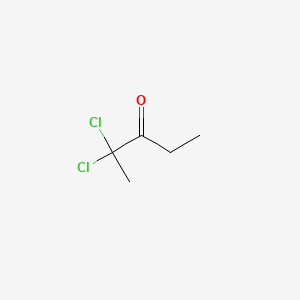

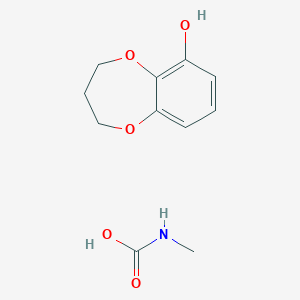
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
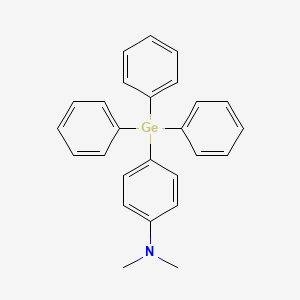
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
